molecular formula C11H16N4O4 B592218 tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate CAS No. 1314987-79-5

tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No. B592218
M. Wt: 268.273
InChI Key: IOGPBTPTPJYTFK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate (TNPC) is a heterocyclic compound that is used in a variety of applications. It is a nitrogen containing compound, with a pyrazole ring, and a tert-butyl group. TNPC is a versatile compound, and has been used in a variety of fields, such as organic synthesis, materials science, and biochemistry.

Scientific Research Applications

Synthesis of Pyrazolo-Triazines

S. M. Ivanov (2021) conducted a study on the synthesis of 3-tert-Butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones. These compounds were prepared by nitration of corresponding 7-R-substituted 8-carboxylic acids or their analogs. The structures of the synthesized products were confirmed using various spectroscopic methods. This research highlights the potential of such compounds in developing novel organic materials with specific functionalities S. M. Ivanov, 2021.

Application in Targeted Molecule Synthesis

Qi Zhang et al. (2022) demonstrated the role of a similar compound, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, as an intermediate in synthesizing the mTOR targeted PROTAC molecule PRO1. Their work employed palladium-catalyzed Suzuki reactions to achieve high yields, emphasizing the importance of these compounds in synthesizing targeted therapeutic agents Qi Zhang et al., 2022.

Divergent Reactivity and Syntheses

C. Yang et al. (2016) explored the divergent reactivity of nitrocyclopropanes, leading to facile syntheses of 3-alkoxy pyrazolines and pyrazoles. This study underscores the versatility of tert-butyl-substituted compounds as donors or acceptors in cyclopropanes, enabling novel synthesis pathways for potentially biologically active molecules C. Yang et al., 2016.

Antitumor Agents

R. Abonía et al. (2011) synthesized novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates as potential antitumor agents. The compounds displayed significant activity against various cancer cell lines, showcasing the therapeutic potential of tert-butyl and pyrazole derivatives in oncology R. Abonía et al., 2011.

Pyrazole Protecting Group

P. Pollock & K. P. Cole (2014) described the use of tert-butyl as a pyrazole protecting group, facilitating the single-step preparation of tert-butyl-3-methyl-1H-pyrazol-5-amine. This work highlights the utility of tert-butyl derivatives in streamlining the synthesis of complex organic molecules, potentially easing the production of pharmaceuticals and other specialty chemicals P. Pollock & K. P. Cole, 2014.

properties

IUPAC Name

tert-butyl 3-(4-nitropyrazol-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-11(2,3)19-10(16)13-5-9(6-13)14-7-8(4-12-14)15(17)18/h4,7,9H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGPBTPTPJYTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401132307
Record name 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate

CAS RN

1314987-79-5
Record name 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-nitro-1H-pyrazole (2.0 g), tert-butyl 3-hydroxyazetidine-1-carboxylate (3.1 g) and triphenylphosphine (5.6 g) in tetrahydrofuran (20 mL) was added di-tert-butyl(E)-diazene-1,2-dicarboxylate (5.3 g) at room temperature, and the mixture was stirred overnight at room temperature. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (5.3 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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